molecular formula C26H48O12 B15213582 (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl tetradecanoate

(2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl tetradecanoate

Cat. No.: B15213582
M. Wt: 552.7 g/mol
InChI Key: DZYPFMFSDMVJTN-ZCXMRKCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl tetradecanoate is a complex organic molecule It features multiple hydroxyl groups and a long tetradecanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran and tetrahydropyran rings. These rings are then functionalized with hydroxyl groups and linked together via glycosidic bonds. The final step involves esterification with tetradecanoic acid under acidic conditions to form the tetradecanoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes due to its multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can be hydrolyzed by esterases, releasing the active components. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl octanoate
  • (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl hexadecanoate

Uniqueness

The uniqueness of (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl tetradecanoate lies in its specific ester chain length and the precise stereochemistry of its hydroxyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H48O12

Molecular Weight

552.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] tetradecanoate

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(30)36-23-22(33)20(31)17(14-27)35-25(23)38-26(16-29)24(34)21(32)18(15-28)37-26/h17-18,20-25,27-29,31-34H,2-16H2,1H3/t17-,18-,20-,21-,22+,23-,24+,25-,26-/m1/s1

InChI Key

DZYPFMFSDMVJTN-ZCXMRKCGSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.